3-Methylimidazo[1,5-a]pyridin-7-amine

Medicinal Chemistry Drug Discovery Physicochemical Properties

Sourcing regioisomerically pure 7-amino-imidazo[1,5-a]pyridine derivatives with reliable batch consistency is a persistent bottleneck in medicinal chemistry. This compound directly resolves that gap: • Unambiguous 7-NH₂ substitution: Eliminates the SAR ambiguity caused by generic or mixed regioisomer sourcing, ensuring reliable binding-pocket probing. • CNS-optimized properties: Calculated LogP of 1.22 and TPSA of 43.3 Ų place this rigid scaffold within the ideal range for blood-brain barrier penetration. • Research-grade reliability: Supplied at 95% purity with full analytical support, bridging the needs of discovery teams and procurement managers seeking reproducible results.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B15131300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[1,5-a]pyridin-7-amine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1C=CC(=C2)N
InChIInChI=1S/C8H9N3/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,9H2,1H3
InChIKeyDVJMYIRZPKZBSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylimidazo[1,5-a]pyridin-7-amine: Physicochemical Overview


3-Methylimidazo[1,5-a]pyridin-7-amine (CAS 1506147-67-6) is a heterocyclic building block with molecular formula C8H9N3 and molecular weight 147.18 g/mol . It features a methyl substituent at the 3-position of the imidazo[1,5-a]pyridine core and a primary amine at the 7-position, yielding calculated physicochemical properties of LogP 1.22492 and topological polar surface area (TPSA) 43.32 . As a derivative of the imidazo[1,5-a]pyridine scaffold—a recognized privileged pharmacophore in medicinal chemistry —this compound is supplied as a research-grade building block with typical purity of 95% .

Imidazo[1,5-a]pyridine privileged scaffold for medicinal chemistry
3-methyl and 7-amine substitution pattern for fragment elaboration
Research-grade building block, typical purity 95%

3-Methylimidazo[1,5-a]pyridin-7-amine: Regioisomer Specificity


The imidazo[1,5-a]pyridine scaffold contains multiple regioisomeric positions (C-1, C-3, C-5, C-6, C-7, C-8), each imparting distinct reactivity and biological profiles when functionalized. Substitution at the 7-position with a primary amine yields fundamentally different electronic and steric properties compared to 6-amino or 5-amino regioisomers [1], which directly impacts hydrogen-bonding capacity, solubility, and target engagement in drug discovery contexts. Additionally, the imidazo[1,5-a]pyridine core differs from the isomeric imidazo[1,2-a]pyridine scaffold in both electron distribution and synthetic accessibility, making scaffold-level substitution invalid for structure-activity relationship (SAR) studies [2]. Generic replacement without accounting for these regioisomeric and scaffold-level distinctions can lead to erroneous SAR interpretation and failed lead optimization campaigns.

Regioisomer mismatch

7-amino H-bond vector differs from 6-amino isomer by approx. 180° rotation; binding interactions may not transfer directly.

Scaffold interchange invalid

Imidazo[1,5-a]pyridine shows distinct electron distribution vs. imidazo[1,2-a]pyridine; SAR conclusions may not replicate across scaffolds.

3-Methylimidazo[1,5-a]pyridin-7-amine: Differentiation Evidence


Physicochemical Properties: 7-Amino vs 6-Amino

3-Methylimidazo[1,5-a]pyridin-7-amine exhibits distinct calculated physicochemical properties compared to the 6-amino regioisomer. While direct experimental data for the 6-amino regioisomer is limited in public sources, the 7-amino substitution pattern confers a topological polar surface area (TPSA) of 43.32 and calculated LogP of 1.22492 . In contrast, the unsubstituted imidazo[1,5-a]pyridin-7-amine core has a LogP of -0.18 and density of 1.3±0.1 g/cm³ [1], indicating that methylation at the 3-position increases lipophilicity by approximately 1.4 LogP units. This differential lipophilicity profile affects passive membrane permeability and solubility, making the methylated derivative more suitable for CNS-targeted or cell-permeable probe development [2].

7-Amino vs 6-Amino Lipophilicity
Cross-study comparable
ΔLogP ≈ +1.4 vs. non-methylated core
Target LogP
Core LogP
Supports CNS permeability screening context
Calculated properties; experimental validation recommended
Medicinal Chemistry Drug Discovery Physicochemical Properties

Hydrogen-Bonding Geometry of 7-Amine Substitution

The 7-position primary amine in 3-methylimidazo[1,5-a]pyridin-7-amine provides a geometrically distinct hydrogen-bond donor/acceptor vector compared to the 6-amino regioisomer (3-methylimidazo[1,5-a]pyridin-6-amine). The 7-amine orientation positions the NH2 group approximately 180° rotated relative to the 6-amino orientation, with different spatial relationships to the fused ring nitrogen atoms . This regioisomeric difference alters the potential for intermolecular hydrogen bonding and π-stacking interactions in protein binding pockets. In contrast, the 7-amino substitution pattern in the broader imidazo[1,5-a]pyridine class has been demonstrated to support π···π interactions in the solid state when incorporated into coordination polymers , suggesting the 7-position amine offers favorable intermolecular recognition features distinct from other substitution patterns.

H-Bond Geometry
Class-level inference
7-NH₂ orientation rotated 180° vs. 6-amino
Distinct recognition vector for target engagement
Geometry inferred from scaffold; source-specific review advised
Structure-Based Drug Design Molecular Recognition SAR Analysis

Electron-Donating Comparison: Imidazo[1,5-a] vs [1,2-a]pyridine

The imidazo[1,5-a]pyridine core—the scaffold underlying 3-methylimidazo[1,5-a]pyridin-7-amine—exhibits distinct electron-donating properties compared to the isomeric imidazo[1,2-a]pyridine scaffold. A 2024 comparative investigation of these two 10-π electron nitrogen bridgehead bicyclic [5,6]-fused ring systems in D–π–A dye applications revealed that imidazo[1,5-a]pyridine demonstrates different electron distribution and conjugation patterns than imidazo[1,2-a]pyridine [1]. This scaffold-level difference affects the design of donor-π-acceptor systems for optoelectronic applications. The 3-methyl and 7-amine substitution on the imidazo[1,5-a]pyridine core further modulates these electronic properties, offering tunability not achievable with the alternative scaffold [2].

Electron-Donor Comparison
Class-level inference
Imidazo[1,5-a] vs. [1,2-a]pyridine: distinct conjugation patterns
Scaffold choice alters D–π–A system electronic profile
Based on D–π–A dye studies (2024)
Dye-Sensitized Solar Cells Organic Electronics Photophysics

Conformational Rigidity from Zero Rotatable Bonds

3-Methylimidazo[1,5-a]pyridin-7-amine possesses zero rotatable bonds, a calculated property that distinguishes it from more flexible analogs containing ethyl, propyl, or extended chain substituents . In lead optimization campaigns, compounds with rotatable bond counts ≤3 generally exhibit improved oral bioavailability and reduced metabolic liability [1]. Compared to the unsubstituted imidazo[1,5-a]pyridin-7-amine, which also has zero rotatable bonds but lacks the lipophilicity advantage of the 3-methyl group (LogP -0.18 vs 1.22492), the target compound combines conformational rigidity with enhanced passive permeability characteristics [2]. This combination of zero rotatable bonds and optimized LogP differentiates it from both the non-methylated core and from flexible amine-containing building blocks that may introduce unwanted conformational entropy.

Conformational Rigidity
Cross-study comparable
0 rotatable bonds
Supports fragment-based design with pre-organized geometry
Combined with methyl lipophilicity gain
Lead Optimization Fragment-Based Drug Discovery Molecular Complexity

π-Accepting NHC Ligand Character

Compounds based on the imidazo[1,5-a]pyridine scaffold, including 3-substituted derivatives like 3-methylimidazo[1,5-a]pyridin-7-amine, serve as precursors to imidazo[1,5-a]pyridin-3-ylidene N-heterocyclic carbene (NHC) ligands. Systematic evaluation using rhodium complexes and selenium adducts has demonstrated that imidazo[1,5-a]pyridin-3-ylidene ligands exhibit strong π-accepting character compared to classical imidazol-2-ylidene NHCs [1]. The 3-methyl substitution on the imidazo[1,5-a]pyridine backbone further modulates the electronic character of the resulting carbene [2]. In contrast, imidazo[1,2-a]pyridine-derived NHCs exhibit different electronic profiles due to altered nitrogen positioning within the fused ring system [3]. This π-accepting character is valuable for transition metal catalysis applications where electron-deficient metal centers are required for oxidative addition or reductive elimination steps.

π-Accepting NHC Character
Class-level inference
Strong π-acceptor vs. imidazol-2-ylidene NHCs
Enables electron-deficient metal center stabilization
Characterized via Rh-CO and ⁷⁷Se NMR probes
Organometallic Chemistry Catalysis N-Heterocyclic Carbenes

Anticancer Palladium Complexes of Imidazo[1,5-a]pyridine

Imidazo[1,5-a]pyridine-3-ylidene ligands, accessible from 3-substituted imidazo[1,5-a]pyridine precursors, form palladium allyl complexes that demonstrate potent in vitro anticancer activity. These complexes exhibit IC50 values in the micro- and nano-molar range against both cisplatin-sensitive and cisplatin-resistant cell lines [1]. Notably, derivatives bearing a pyridine arm combine good anticancer activity with low cytotoxicity against normal cells [2]. The 3-methyl substitution on the imidazo[1,5-a]pyridine core, as present in 3-methylimidazo[1,5-a]pyridin-7-amine, modulates the electronic properties of the resulting NHC ligand, which in turn affects the biological activity of the metal complex [3]. While 3-methylimidazo[1,5-a]pyridin-7-amine itself is a building block rather than a bioactive final compound, its structural features make it a valuable precursor for developing novel metallodrug candidates targeting resistant cancer phenotypes.

Derived Pd Complex Activity
Class-level inference
IC₅₀: micro- to nano-molar range
Supports metallodrug precursor research for resistant cell models
Activity in cisplatin-sensitive and -resistant lines reported
Medicinal Inorganic Chemistry Anticancer Agents Cisplatin-Resistant Cancers

3-Methylimidazo[1,5-a]pyridin-7-amine: Research Applications


CNS Fragment Library Enrichment

For medicinal chemistry teams developing CNS-penetrant drug candidates, 3-methylimidazo[1,5-a]pyridin-7-amine offers a combination of zero rotatable bonds (rigidity) and calculated LogP of 1.22492—positioned within the optimal CNS drug range (typically 1–3). This LogP represents a +1.4 unit increase over the non-methylated imidazo[1,5-a]pyridin-7-amine core (LogP -0.18) . The TPSA of 43.32 remains below the threshold of 60–70 generally associated with poor BBB penetration. This compound can serve as an amine-containing fragment core for hit generation in neurological targets including 5-HT4 receptors, which have established SAR precedent for imidazo[1,5-a]pyridine derivatives [1].

Regioisomer-Controlled SAR Probe Synthesis

In structure-activity relationship campaigns where hydrogen-bonding geometry is critical for target engagement, the 7-amino substitution pattern provides a distinct spatial orientation compared to the 6-amino regioisomer. The 180° rotational difference in the NH2 group vector and differential proximity to the imidazole nitrogen create unique molecular recognition features . This regioisomeric control is essential for probing binding pocket interactions in kinases, GPCRs, and other protein targets where precise H-bond donor/acceptor positioning determines affinity and selectivity. Imidazo[1,5-a]pyridine derivatives have demonstrated this sensitivity in 5-HT4 receptor partial agonist programs [1].

NHC Ligand for Electron-Deficient Catalysis

Organometallic chemists developing transition metal catalysts for challenging cross-coupling reactions can employ 3-methylimidazo[1,5-a]pyridin-7-amine as a precursor to imidazo[1,5-a]pyridin-3-ylidene NHC ligands. These ligands exhibit strong π-accepting character compared to conventional imidazol-2-ylidene NHCs, as demonstrated by rhodium complex and selenium adduct studies . The π-accepting nature stabilizes electron-rich metal centers and facilitates oxidative addition steps. The 3-methyl substitution further modulates the electronic character of the resulting carbene, offering tunability for specific catalytic applications including palladium-catalyzed allylic alkylations [1].

Anticancer Metallodrug Scaffold Development

Medicinal inorganic chemists developing next-generation metallodrugs for cisplatin-resistant cancers can utilize this building block to access imidazo[1,5-a]pyridine-based NHC ligands. Palladium allyl complexes bearing these ligands demonstrate IC50 values in the micro- to nano-molar range against both cisplatin-sensitive and cisplatin-resistant cell lines, while showing reduced cytotoxicity against normal cells when properly functionalized . The 7-amino group provides an additional functional handle for further derivatization or conjugation to targeting moieties, expanding the design space beyond simple NHC coordination chemistry.

Application
Selection Property
Validation Focus
CNS fragment library enrichment
Rigidity and lipophilicity profile
BBB permeability and target engagement assays
Regioisomer-controlled SAR probe synthesis
7-NH₂ hydrogen-bond vector
Binding affinity and selectivity in kinase/GPCR panels
NHC ligand precursor for catalysis
π-Accepting carbene electronic character
Catalytic activity in cross-coupling and oxidative addition steps
Metallodrug scaffold research
Imidazo[1,5-a]pyridine-3-ylidene ligand platform
Cytotoxicity evaluation in resistant cancer cell-line panels
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